molecular formula C25H20N4O2 B2678999 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291857-20-9

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No. B2678999
CAS RN: 1291857-20-9
M. Wt: 408.461
InChI Key: QJXANCPQEMHSLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction between 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one, formaldehyde, and primary amines . The synthetic reactions were carried out under both conventional and ultrasonic irradiation conditions . Ultrasonic irradiation has been increasingly used in organic synthesis in recent years as it can carry out a large number of organic reactions in higher yield, shorter reaction time, and milder conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a phthalazin-1(2H)-one moiety and a 1,2,4-oxadiazole moiety . These pharmacophores are known to bind target proteins through hydrogen bond formation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under both conventional and ultrasonic irradiation conditions . Ultrasonic irradiation is known to generate high temperatures and pressures in localized zones of the liquid, creating rate acceleration in many chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.461. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antimicrobial Activity

Several studies have been conducted on the synthesis and antimicrobial evaluation of phthalazinone and its derivatives, revealing a significant interest in developing new compounds with potential antimicrobial properties. For instance, compounds synthesized from phthalazinone derivatives demonstrated notable antimicrobial activities against various bacteria and fungi strains, highlighting their potential as new antimicrobial agents (El-Hashash et al., 2012); (Sridhara et al., 2010). These findings suggest a promising avenue for the development of new antimicrobial agents based on phthalazinone derivatives.

Anticancer Evaluation

Research on phthalazinone derivatives also extends to the evaluation of their anticancer activities. A study focusing on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed that these compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives outperformed the reference drug, etoposide, in their anticancer activities, indicating the potential of phthalazinone derivatives in cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

Furthermore, phthalazinone derivatives have been explored for their corrosion inhibition properties, specifically for mild steel in sulphuric acid. The study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability through various methods, including gravimetric, electrochemical, and SEM analyses. The findings suggest that these compounds effectively inhibit corrosion, offering a novel approach to corrosion protection in industrial applications (Ammal et al., 2018).

Future Directions

The compound belongs to the class of oxadiazol-phthalazinone derivatives which have shown promising anti-proliferative activity . Future research could focus on further investigating the biological activities of these compounds and their potential as anti-cancer agents . The ability of molecular docking to predict the inhibitory effects of these compounds against key enzymes could also be examined .

properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-3-17-11-13-18(14-12-17)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXANCPQEMHSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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